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Benzo[b]picene

Cat. No.: B1614567
CAS No.: 217-42-5
M. Wt: 328.4 g/mol
InChI Key: JVVYVDMBJGSYKH-UHFFFAOYSA-N
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Description

Benzo[b]picene: A Core Polycyclic Aromatic Hydrocarbon for Fundamental Investigations

This compound is a polycyclic aromatic hydrocarbon, a class of organic compounds composed of multiple fused aromatic rings. These compounds are of significant interest in fundamental chemical research and materials science due to their rigid, planar, and highly conjugated molecular frameworks. ontosight.ai This conjugation, a system of overlapping p-orbitals across the molecule, is crucial for its electronic properties, including the ability to transport charge carriers.

The compound is an isomer of pentacene (B32325), sharing the chemical formula C₂₂H₁₄. whiterose.ac.ukfigshare.comnih.gov Its structure can be described as a picene (B1221364) backbone with an additional benzo group fused to it. ontosight.ai This specific architecture places it within the broader category of non-linear, cata-condensed PAHs. The structure and properties of PAHs like this compound are fundamentally tied to the way their benzene (B151609) rings are fused. This makes them excellent subjects for investigating structure-property relationships in advanced materials.

The table below details some of the fundamental properties of this compound and its more famous isomer, pentacene. Note that this compound is also referred to in scientific literature as Benzo[b]chrysene.

PropertyThis compound (Benzo[b]chrysene)Pentacene
Chemical Formula C₂₂H₁₄C₂₂H₁₄
Molecular Weight ~278.35 g/mol ~278.35 g/mol
CAS Registry Number 214-17-5135-48-8
Molecular Structure Zigzag (Phenacene-type)Linear (Acene-type)
Stability More stableLess stable, sensitive to air
Data sourced from multiple computational and chemical database entries. whiterose.ac.ukfigshare.comnih.govresearchgate.netacs.orgresearchgate.net

Position of this compound within the Landscape of Extended Acenes and Phenacenes

The world of polycyclic aromatic hydrocarbons is broadly divided into structural classes based on the arrangement of their fused rings. Two of the most prominent classes are the acenes and the phenacenes. Acenes, such as pentacene, feature a linear, straight-line fusion of benzene rings. whiterose.ac.ukscielo.org.mx In contrast, phenacenes, like picene and its derivative this compound, have a "kinked" or zigzag arrangement. scielo.org.mxresearchgate.net

This structural difference has profound implications for the electronic properties and stability of the molecule. The linear arrangement in acenes leads to a smaller HOMO-LUMO gap, which is beneficial for charge transport but also makes them more reactive and less stable, particularly in the presence of air and light. figshare.comnih.govacs.org Pentacene, for example, is a benchmark material for high-performance organic field-effect transistors (OFETs) but suffers from poor environmental stability. figshare.comnih.govresearchgate.netacs.org

Phenacenes, with their zigzag topology, generally exhibit larger HOMO-LUMO gaps and greater thermodynamic stability. whiterose.ac.ukacs.org this compound, as a member of this family, is considered to be significantly more stable than pentacene. figshare.comresearchgate.net This enhanced stability makes it and other phenacene-type molecules attractive candidates for developing more robust organic electronic devices. While its linear counterpart, pentacene, has been extensively studied, the exploration of its more stable isomers like this compound offers a promising route to overcoming the practical limitations of current organic semiconductors. whiterose.ac.uk

The following table compares key computed electronic properties of this compound (as Benzo[b]chrysene) with its isomers, pentacene and picene, highlighting the trade-offs between stability and charge transport characteristics.

CompoundMolecular StructureStability (vs. Pentacene)Calculated Charge Transfer Rate (s⁻¹)
PentaceneLinear (Acene)Baseline3.97 x 10¹⁴
PiceneZigzag (Phenacene)More Stable(not specified in this study)
This compound Zigzag (Phenacene)More Stable2.92 x 10¹⁴
Data from a 2017 in silico study on C₂₂H₁₄ isomers. figshare.comnih.govresearchgate.netacs.org

Current Research Significance and Challenges in this compound Science

The primary significance of this compound in current research lies in its potential as a more stable, air-tolerant alternative to pentacene for use in organic electronics. figshare.comnih.govresearchgate.net Organic field-effect transistors (OFETs) are a key component for next-generation technologies like flexible displays and wearable sensors, but their widespread adoption is hindered by the instability of many high-performance organic semiconductors. ontosight.airesearchgate.netnih.gov

Theoretical studies have been instrumental in highlighting the promise of this compound. Computational analyses of the twelve C₂₂H₁₄ isomers predict that non-linear structures like this compound possess significantly greater stability than pentacene while maintaining promising charge transport characteristics. figshare.comnih.govresearchgate.netacs.org For instance, the calculated hole transfer rate for this compound is high, only slightly lower than that of pentacene, suggesting it could function effectively as a p-type semiconductor in OFETs. figshare.comresearchgate.netacs.org

Despite this theoretical promise, significant challenges remain. A major hurdle is the development of efficient and precise synthetic routes. The synthesis of specific PAH isomers, particularly larger, non-linear structures, can be complex and low-yielding. scielo.org.mx Consequently, much of the available data on this compound is derived from computational modeling rather than extensive experimental investigation. whiterose.ac.uk

Future research must therefore focus on two key areas:

Advanced Synthesis: Developing novel, scalable synthetic methodologies to produce high-purity this compound and its derivatives. This would enable thorough experimental characterization.

Overcoming these challenges will be crucial to unlocking the potential of this compound and the wider class of phenacene-based materials for practical applications in advanced electronics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16 B1614567 Benzo[b]picene CAS No. 217-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-1(14),2,4,6,8,10,12,15(24),16,18,20,22,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-2-7-19-16-26-20(15-18(19)6-1)10-12-24-23-11-9-17-5-3-4-8-21(17)22(23)13-14-25(24)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVYVDMBJGSYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176084
Record name Benzo(b)picene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217-42-5
Record name Benzo(b)picene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)picene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo B Picene and Its Derivatives

Traditional and Convergent Synthetic Routes to the Benzo[b]picene Skeleton

The construction of the core this compound framework has been approached through various synthetic strategies, ranging from multi-step classical methods to more convergent approaches that build complexity in fewer steps.

Multi-Step Synthesis Approaches for Core Construction

Multi-step syntheses are fundamental to constructing complex molecules like this compound, often involving a sequence of reactions to build the carbocyclic framework piece by piece. youtube.comstackexchange.com These routes can provide a high degree of control over the final structure. For instance, a general strategy might involve the initial synthesis of substituted benzene (B151609) precursors which are then elaborated through a series of reactions such as Friedel-Crafts acylations or alkylations, followed by cyclization reactions to form the fused ring system. youtube.comstackexchange.com One classical approach involves the use of a Perkin condensation to form a cinnamic acid derivative, which after hydrogenation and cyclization can yield an indanone. stackexchange.com This indanone can then be further functionalized and used as a building block for constructing the larger polycyclic system. stackexchange.com Another example of a multi-step synthesis involves the preparation of quinazolinotriazolobenzodiazepines through a one-pot, two-step cascade reaction engaging five reactive centers. nih.gov

Photochemical Cyclization Strategies (e.g., Mallory Reaction Analogues)

Photochemical cyclization, particularly the Mallory reaction, is a powerful tool for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons. mdpi.comrsc.org This reaction involves the light-induced cyclization of a stilbene-type precursor to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic product. mdpi.com This methodology has been successfully applied to the synthesis of various picene (B1221364) derivatives. rsc.org For example, picene derivatives with imide moieties have been synthesized using the photochemical cyclization of dinaphthylethenes as the key step in constructing the picene skeleton. rsc.org In this process, the (E)-form of the diarylethene precursor undergoes photochemical isomerization to the (Z)-form, which then cyclizes to yield the desired picene derivative. rsc.org This strategy has also been utilized in the synthesis of diaza researchgate.nethelicenes, where photochemical cyclization of vinyl-substituted benzoisoquinolines is a crucial step. chim.it

Diels-Alder Cycloaddition/Dehydrogenation Sequences

The Diels-Alder reaction is a highly efficient and atom-economical method for constructing six-membered rings, making it a valuable tool in the synthesis of polycyclic aromatic compounds. mdpi.comcureffi.orgmasterorganicchemistry.comlibretexts.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile can be followed by a dehydrogenation step to yield the fully aromatic system. mdpi.com A notable example is the one-pot synthesis of benzo[i]pentahelicene-3,6-dione, where a diene reacts with an excess of 1,4-benzoquinone. mdpi.com In this case, the benzoquinone acts as both the dienophile and the oxidizing agent for the in-situ dehydrogenation of the initial cycloadduct. mdpi.com The hexadehydro-Diels-Alder (HDDA) reaction is a related cascade that generates a benzyne (B1209423) intermediate from a triyne substrate, which can then be trapped to form complex benzenoid products. nih.govwikipedia.org This approach allows for the synthesis of highly functionalized aromatic rings in a single step. wikipedia.org The versatility of the Diels-Alder reaction is further demonstrated in the synthesis of benzo researchgate.netradialene derivatives, which can then serve as dienes in subsequent Diels-Alder reactions to create highly functionalized fluorenes and benzo[b]fluorenes. nih.gov

Alkyne Cycloisomerization as a Route to Extended this compound Systems

Alkyne cycloisomerization has emerged as a powerful strategy for the synthesis of complex, π-extended polycyclic aromatic hydrocarbons, including derivatives of this compound. researchgate.netresearchgate.net This method involves the transition-metal-catalyzed intramolecular cyclization of polyyne substrates to form fused aromatic rings. acs.org For instance, the synthesis of a sterically congested double helicene was achieved through the alkyne cycloisomerization of a 2,7,10,15-tetra(ortho-alkynylphenyl)benzo[g,p]chrysene derivative. researchgate.net This reaction selectively proceeded at the sterically crowded bay-region of the molecule. researchgate.net The resulting double helicene, a π-extended analogue of double researchgate.nethelicene, exhibits a distorted structure. researchgate.net This methodology provides a route to novel helical nanographenes and other complex polycyclic aromatic systems. acs.org

Transition-Metal-Catalyzed Cross-Coupling in this compound Assembly

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has proven to be a versatile and powerful method for the construction of aryl-aryl bonds, a key structural motif in this compound and its derivatives.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate. tcichemicals.comlibretexts.orgmt.com This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated systems under mild conditions. libretexts.orgmdpi.com The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgmt.com

Scholl Oxidative Cyclodehydrogenation for Aromatic Ring Fusion

The Scholl reaction is a powerful and widely utilized method for the synthesis of large polycyclic aromatic hydrocarbons (PAHs) through intramolecular oxidative cyclodehydrogenation. nih.govnih.gov This acid-catalyzed condensation of aryl groups forms new carbon-carbon covalent bonds, effectively "zipping up" precursor molecules into extended, fused aromatic systems. nih.gov The reaction has proven indispensable in the assembly of complex architectures, including nanographenes and their heterocyclic analogues. nih.gov

A variety of oxidants and Lewis acids are employed in Scholl-type processes. Common reagents include iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with a Brønsted or Lewis acid like triflic acid (TfOH). nih.govmdpi.comacs.org For instance, the synthesis of pyrene-containing π-conjugated polyaromatic regioisomers, such as 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene (DBPn), has been achieved using FeCl₃ to promote the final oxidative cyclodehydrogenation step. mdpi.com Similarly, a π-extended double researchgate.netcarbohelicene featuring fused pyrene (B120774) units was synthesized using a combination of DDQ and TfOH to induce the Scholl reaction. acs.org

The efficiency and outcome of the Scholl reaction can be influenced by substituents on the precursor molecule. Activating groups, such as methoxy (B1213986) (MeO), can facilitate the cyclodehydrogenation process by lowering the molecule's oxidation potential. researchgate.net This strategy is crucial for achieving high yields and controlling the reaction pathway. However, the choice of reagent is critical, as the use of FeCl₃ has been observed in some cases to yield chlorinated byproducts. nih.gov

Regioselective Synthesis and Control over Isomeric Products

Achieving regioselectivity is a critical challenge in the synthesis of complex PAHs like this compound, where multiple isomers are possible. The specific arrangement of the fused rings significantly impacts the molecule's electronic and physical properties. Modern synthetic strategies offer a high degree of control over the formation of specific isomeric products.

One powerful approach involves a tandem strategy of Suzuki-Miyaura cross-coupling followed by a Scholl oxidative cyclodehydrogenation. mdpi.com This method allows for the precise construction of precursors that dictate the final isomeric structure. For example, the synthesis of two distinct pyrene-containing regioisomers was controlled by the choice of starting material. Starting with 1,8-dibromopyrene (B1583609) led to 2,3,10,11,14,15,20,21-octaalkyloxypentabenzo[a,c,m,o,rst]pentaphene (BBPn), which has C₂v symmetry. In contrast, using 1,6-dibromopyrene (B158639) as the precursor yielded 2,3,6,7,13,14,17,18-octaalkyloxydibenzo[j,tuv]phenanthro[9,10-b]picene (DBPn), an isomer with C₂h symmetry. mdpi.com These two isomers, despite having the same chemical formula, are expected to have different physical and chemical properties due to their differing symmetries. mdpi.com

Another versatile method for accessing specific derivatives involves the double Suzuki coupling of PAH bisboronic acid derivatives with ortho-bromoaryl aldehydes. nih.govacs.org The resulting dialdehyde (B1249045) can then be converted into larger polycyclic systems through various cyclization reactions. This approach provides a convergent route to substituted derivatives of benzo[s]picene and other complex PAHs. nih.govacs.org The regiochemistry of the final product is determined by the substitution pattern of the initial building blocks, offering precise control over the final structure.

Functionalization Strategies and Derivative Synthesis

The functionalization of the this compound core is essential for tailoring its properties for specific applications. Strategies include the introduction of various substituents to engineer molecular characteristics, the incorporation of imide groups to modulate electronic behavior, and the synthesis of π-extended analogues to alter optical and charge-transport properties.

The introduction of specific functional groups onto the aromatic framework is a key strategy for molecular engineering. These substituents can be used to enhance solubility, direct the course of subsequent reactions, and tune the electronic properties of the final molecule.

For example, methoxy (MeO) and tert-butyl groups are often introduced into precursor molecules. researchgate.net Methoxy groups are activating ortho-para directing groups that can lower the oxidation potential, thereby facilitating the crucial cyclodehydrogenation step in a Scholl reaction. researchgate.net Tert-butyl groups are bulky and can improve the solubility of the often-planar and aggregation-prone PAH products, while also blocking potential sites of intermolecular coupling. researchgate.net

Fluorination is another powerful tool for modulating the properties of PAHs. beilstein-journals.org The introduction of fluorine atoms can significantly affect electronic features and solid-state packing motifs. For instance, while pentacene (B32325) is a p-channel organic semiconductor, its perfluorinated counterpart acts as an n-channel material. beilstein-journals.org This highlights how substitution can be used to fundamentally alter the electronic behavior of a PAH framework.

SubstituentPurposeExample Compound/SystemReference
Methoxy (-OCH₃)Facilitates Scholl reaction by lowering oxidation potential; improves solubility.3,4,9,10-tetramethoxybenzo[s]picene acs.org, researchgate.net
tert-Butyl (-C(CH₃)₃)Improves solubility; blocks intermolecular coupling.Substituted o-terphenyl (B166444) derivatives researchgate.net
Fluorine (-F)Modulates electronic properties and solid-state packing.Fluorinated phenacenes beilstein-journals.org
Imide GroupsLowers LUMO energy; improves n-type semiconductor efficiency; can improve solubility.Benzopicenediimides rsc.org

Incorporating imide functionalities into the PAH backbone is a highly effective strategy for modulating electronic properties, particularly for applications in organic electronics. rsc.orgresearchgate.net Imide groups are strongly electron-withdrawing, which serves to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This modification is crucial for developing n-type semiconductor materials, which transport negative charge carriers (electrons).

A study on novel benzopicenediimides demonstrated that the introduction of the imide moiety not only lowers the LUMO but can also enhance solubility, especially when alkyl chains are attached to the imide nitrogen atom. rsc.org DFT calculations on these benzopicenediimides revealed that the benzopicene core possesses the largest HOMO and LUMO coefficients, indicating the functional groups have a minor, but important, modulating effect on the frontier molecular orbitals. rsc.org The resulting molecules exhibit twisted conformations and show potential for use in optoelectronic materials, with high fluorescence quantum yields in solution. rsc.org This approach of creating imide-modified PAHs is a general strategy for developing high-performance, air-stable n-type organic semiconductors. researchgate.net

Extending the π-conjugated system of this compound and related structures by fusing additional aromatic rings is a primary method for tuning their optical and electronic properties. Such π-extension typically leads to a red-shift in light absorption and emission and can significantly alter charge transport characteristics. acs.orgacs.org

One approach involves the fusion of other PAH units, such as pyrene. The synthesis of a π-extended double researchgate.netcarbohelicene with fused pyrene subunits resulted in a molecule with a considerably smaller optical gap (1.90 eV) compared to its non-extended homologue (2.25 eV). acs.org This demonstrates the profound effect of π-extension on the electronic structure.

Another strategy is the annulation of heterocyclic rings. The synthesis of piceno[4,3-b:9,10-b′]dithiophene (PiDT), which extends the picene core with two thiophene (B33073) rings, was pursued to enhance performance in organic field-effect transistors (OFETs). acs.org Similarly, triphenylene-fused phosphole oxides have been synthesized by first constructing a 7-hydroxybenzo[b]phosphole derivative, which is then π-extended through Suzuki–Miyaura couplings and finalized with a Scholl reaction to close the triphenylene (B110318) ring. beilstein-journals.org These hybrid molecules exhibit strong blue fluorescence, combining the properties of both the triphenylene and benzo[b]phosphole motifs. beilstein-journals.org

Fused/Extended SystemSynthetic StrategyResulting Property ChangeReference
Pyrene-fused heliceneScholl cyclodehydrogenation of a pyrene-containing precursor.Red-shifted absorption, narrowed optical gap. acs.org
Thiophene-fused piceneMcMurry coupling followed by photocyclization.Extended π-conjugation for OFET applications. acs.org
Triphenylene-fused phosphole oxideSuzuki-Miyaura coupling and Scholl reaction.Hybrid electronic properties, strong blue fluorescence. beilstein-journals.org
Pyrene-containing polyaromatic isomersSuzuki-Miyaura coupling and Scholl reaction.Green-yellow luminescence, high fluorescence quantum yields. mdpi.com

Electronic Structure and Quantum Chemical Investigations of Benzo B Picene

Density Functional Theory (DFT) Studies of Electronic Propertiesresearchgate.netacs.orgekb.eg

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of polycyclic aromatic hydrocarbons (PAHs) like benzo[b]picene. researchgate.net DFT calculations allow for the accurate prediction of various molecular properties, including frontier molecular orbital energies, electronic band structures, and ground-state geometries, which are crucial for understanding the behavior of these materials in electronic devices. acs.orgekb.eg

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levelsresearchgate.netresearchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's electronic behavior. researchgate.net The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. scirp.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Pentacene (B32325)-4.785-2.6042.181B3LYP
Picene (B1221364)-5.5-2.23.3Experimental

This table is generated based on data for related compounds to illustrate the concepts of HOMO, LUMO, and energy gap analysis. researchgate.netresearchgate.net

Electronic Band Structure Calculations in Crystalline Phasesacs.orgufms.brdergipark.org.tr

In the solid state, the discrete molecular orbitals of individual molecules broaden into energy bands. The electronic band structure of the crystalline phase determines the material's conductivity. For organic semiconductors, the width and dispersion of the valence band (derived from HOMO levels) and the conduction band (derived from LUMO levels) are critical for charge transport. ufms.br

First-principles DFT calculations are employed to model the electronic band structure of crystalline PAHs. researchgate.net These calculations can predict whether a material will behave as an insulator, semiconductor, or metal. For instance, in related studies of ionic insulators under pressure, DFT calculations have shown how the reordering and shifting of energy bands can lead to an insulator-metal transition. ufms.br The band structure of a crystalline PAH like this compound is expected to show a band gap, the magnitude of which is crucial for its potential semiconductor applications. dergipark.org.tr

Ground State Geometries and Planarity Considerationsresearchgate.netgovinfo.gov

The ground state geometry of a molecule corresponds to its lowest energy conformation. For PAHs, planarity is a significant factor as it affects the degree of π-orbital overlap, which in turn influences electronic properties. ontosight.ai DFT calculations are used to optimize the molecular geometry and determine its planarity. researchgate.net

For large PAHs, steric hindrance between hydrogen atoms in certain regions (like bay regions) can cause deviations from planarity. govinfo.gov While this compound is largely a planar molecule, computational methods can quantify any minor distortions. These structural details are important as non-planarity can impact crystal packing and, consequently, the charge transport properties in the solid state. govinfo.gov

Advanced Computational Methods for Ionization and Electron Affinitieswhiterose.ac.ukwhiterose.ac.uk

Beyond standard DFT calculations, more advanced computational techniques are utilized to obtain highly accurate values for ionization energies and electron affinities, which are fundamental to understanding charge transfer processes.

Koopmans' Theorem Applicationwhiterose.ac.uklibretexts.orgwikipedia.org

Koopmans' theorem provides a straightforward method for estimating the first ionization energy of a molecule. libretexts.org It states that the ionization energy is approximately equal to the negative of the energy of the HOMO, as calculated by the Hartree-Fock method. wikipedia.org This "frozen orbital" approximation assumes that the orbitals of the ion are identical to those of the neutral molecule. wikipedia.org

While computationally efficient, Koopmans' theorem has limitations as it neglects the effects of orbital relaxation (the rearrangement of electrons upon ionization) and electron correlation. wikipedia.org In studies of pentacene isomers, Koopmans' Theorem has been used as a starting point for probing ionization energies. whiterose.ac.ukwhiterose.ac.uk

Green's Function and Electron Propagator Theory Variantswhiterose.ac.ukwhiterose.ac.ukresearchgate.net

To achieve more accurate predictions of ionization potentials and electron affinities, methods that go beyond the limitations of Koopmans' theorem are employed. Green's function methods, also known as electron propagator theory (EPT), provide a more rigorous framework for these calculations. researchgate.net

Variants of EPT, such as the Outer Valence Green's Function (OVGF) and the Partial Third-Order (P3) electron propagator, have been successfully applied to PAHs. whiterose.ac.ukwhiterose.ac.uk These methods directly calculate the energy difference between the neutral molecule and the ion, thereby accounting for electron correlation and relaxation effects more effectively. researchgate.net For example, in a comparative study of pentacene isomers, Green's function with the P3 variant was used to obtain reliable vertical ionization energies, offering a more refined understanding of their stability compared to simpler approximations. whiterose.ac.ukwhiterose.ac.uk

Theoretical Screening and Assessment of this compound Isomers and Analogues

Theoretical screening and computational assessment of polycyclic aromatic hydrocarbon (PAH) isomers are crucial for identifying candidates with desirable electronic properties for applications in organic electronics. This compound belongs to the C22H14 isomer group, which also includes pentacene, picene, and benzo[b]chrysene, among others. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in comparing the stability and electronic characteristics of these isomers.

Research into the isomers of pentacene (C22H14) has revealed significant variations in stability and charge transport properties. While pentacene itself is a high-performing organic semiconductor, it suffers from instability in air. In contrast, its angular isomer, picene, exhibits greater stability, attributed to a deeper Highest Occupied Molecular Orbital (HOMO) energy level. researchgate.net Computational studies have systematically analyzed the full landscape of C22H14 isomers to find structures that combine high charge-transfer mobilities with excellent air stability. researchgate.net

One key aspect of these theoretical screenings is the calculation of relative energies and ionization energies. For instance, using the B2GP-PLYP-D3 functional, the relative energies of the three lowest-energy C22H14 isomers were found to be separated by less than 4 kJ mol⁻¹, highlighting the subtle energetic differences that dictate their prevalence and properties. researchgate.net The stability of these isomers is a critical factor for their potential use in organic thin-film transistors (OTFTs). Studies have shown that non-planar isomers can be significantly more stable than pentacene. researchgate.net

Charge transfer rates, a key indicator of a material's potential as a semiconductor, have also been calculated for various C22H14 isomers. For example, at a 3.5 Å dimer separation, the isomer benzo[b]chrysene was found to have a charge transfer rate (KCT) of 2.92 x 10¹⁴ s⁻¹. researchgate.net This value is comparable to that of pentacene (3.97 x 10¹⁴ s⁻¹), suggesting that these alternative isomers are promising candidates for electronic applications. researchgate.net The investigation of such isomers demonstrates that theoretical consideration of structural variations can significantly enhance the physical properties for a given chemical formula, aiding in the development of next-generation organic electronic materials. whiterose.ac.uk

Table 1: Comparative Theoretical Data for Select C22H14 Isomers This table is generated based on data from multiple theoretical studies on pentacene isomers. Direct comparable values for this compound were not available in the cited literature, but data for representative isomers are included.

IsomerFormulaCalculated Enthalpy of Formation (kcal/mol) nih.govRelative Energy (kJ mol⁻¹) researchgate.netCalculated Charge Transfer Rate (KCT) at 3.5 Å (s⁻¹) researchgate.net
This compoundC22H1497.46N/AN/A
PentaceneC22H14N/AN/A3.97 x 10¹⁴
PiceneC22H14N/A0.0N/A
Benzo[b]chryseneC22H14N/AN/A2.92 x 10¹⁴

Prediction of Non-Linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties through quantum chemical methods is a powerful tool for designing novel materials for applications in photonics and optoelectronics. For polycyclic aromatic hydrocarbons like this compound, the extended π-conjugated system is the primary structural feature responsible for potential NLO activity. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to calculate the key parameters that govern NLO response, such as polarizability (α) and hyperpolarizabilities (β, γ). nih.govnih.gov

The fundamental principle behind NLO properties in these molecules is the intramolecular charge transfer (ICT) that occurs upon photoexcitation. nih.gov The architecture of a molecule, including the presence of electron-donating and electron-withdrawing groups and the extent of π-conjugation, significantly influences the magnitude of its NLO response. nih.govanalis.com.my Theoretical calculations explore the relationship between molecular structure and NLO properties by analyzing the frontier molecular orbitals (HOMO-LUMO), transition dipole moments, and excitation energies. rsc.org A small HOMO-LUMO energy gap is often correlated with higher polarizability and, consequently, a stronger NLO response. nih.gov

While specific theoretical predictions for the NLO properties of this compound are not detailed in the surveyed literature, the methodologies are well-established for similar conjugated systems. For related classes of organic molecules, studies have shown that DFT calculations can effectively predict first hyperpolarizability (β) and second hyperpolarizability (γ) values. nih.govnih.gov For example, calculations on various chromophores have demonstrated that structural modifications, such as extending π-conjugation or introducing specific functional groups, can lead to a significant enhancement of NLO properties. nih.govrsc.org These computational screening approaches are vital for identifying promising NLO materials, thereby guiding synthetic efforts toward molecules with optimized performance for advanced optical technologies. arxiv.org

Table 2: Key Parameters in Theoretical NLO Property Prediction This table outlines the typical parameters calculated in computational NLO studies of organic molecules.

ParameterSymbolSignificance
Dipole MomentμIndicates the charge distribution and asymmetry of the molecule.
Linear PolarizabilityαMeasures the linear response of the electron cloud to an external electric field.
First HyperpolarizabilityβQuantifies the second-order NLO response, crucial for effects like second-harmonic generation. nih.gov
Second HyperpolarizabilityγQuantifies the third-order NLO response, related to phenomena like third-harmonic generation and optical power limiting. nih.gov
HOMO-LUMO Energy GapE_gA smaller energy gap often correlates with enhanced polarizability and NLO activity. nih.gov

Charge Transport Phenomena in Benzo B Picene Based Materials

Theoretical Frameworks for Charge Carrier Mobility

The movement of charges in organic semiconductors like benzo[b]picene is often described by a hopping mechanism, where charge carriers jump between adjacent molecules. arxiv.org Several theoretical models provide a quantitative understanding of this process.

Marcus Theory of Charge Transfer

Marcus theory is a cornerstone for explaining electron transfer rates in chemical reactions, including charge hopping in organic materials. wikipedia.orgacs.org It posits that the rate of charge transfer depends on two key factors: the electronic coupling between the initial and final states (the charge transfer integral) and the reorganization energy. wikipedia.org The theory describes how the thermally induced reorganization of the molecular structure and the surrounding medium precedes the actual electron jump, creating a favorable geometric and energetic landscape for the transfer to occur. wikipedia.org

The charge transfer rate constant (k_ET) can be expressed by the following equation:

k_ET = (2π/ħ) * |V_if|^2 * (1/√(4πλk_B T)) * exp(-(ΔG^0 + λ)^2 / (4λk_B T))

Where:

ħ is the reduced Planck constant.

V_if is the electronic coupling (charge transfer integral) between the initial and final states.

λ is the reorganization energy.

k_B is the Boltzmann constant.

T is the absolute temperature.

ΔG^0 is the Gibbs free energy change of the reaction.

This framework is instrumental in calculating and predicting the charge carrier mobility in organic crystals. arxiv.orgacs.org

Hole and Electron Reorganization Energies

Reorganization energy (λ) is a critical parameter in Marcus theory, representing the energy required to distort the geometry of a molecule from its neutral state to its ionized state (and vice versa) without the charge actually being transferred. wikipedia.orgwiley-vch.de It is composed of two components: the internal reorganization energy (λ_i), which arises from changes in the geometry of the molecule itself, and the external reorganization energy (λ_o), which is associated with the rearrangement of the surrounding solvent or crystal lattice.

Lower reorganization energies are desirable for efficient charge transport, as they correspond to a smaller energy barrier for the hopping process. whiterose.ac.uk Theoretical calculations, often employing density functional theory (DFT), are used to estimate these energies for both hole (λ_h) and electron (λ_e) transport. researchgate.net For instance, a study on pentacene (B32325) isomers, including a this compound derivative, utilized DFT to calculate internal hole reorganization energies. acs.orgnih.gov

Calculated Reorganization Energies for Selected Polycyclic Aromatic Hydrocarbons
CompoundHole Reorganization Energy (λh) (meV)Electron Reorganization Energy (λe) (meV)Reference
Isomer of B5TB84 - 101- whiterose.ac.uk
Dibenzo[a,c]picene (DBP)-- arxiv.org
Tribenzo[a,c,k]tetraphene (TBT)- arxiv.org

Intermolecular Charge Transfer Integrals (e.g., Splitting-in-Dimer Method)

The intermolecular charge transfer integral (also known as electronic coupling or transfer integral, V_if or t) quantifies the strength of the electronic interaction between adjacent molecules. arxiv.org A larger transfer integral facilitates more efficient charge hopping. The magnitude of the transfer integral is highly sensitive to the relative distance and orientation of the interacting molecules. rsc.org

The "splitting-in-dimer" method is a common computational technique used to calculate these integrals. acs.orgwhiterose.ac.uk This approach involves calculating the energy splitting of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for a pair of molecules (a dimer) to determine the hole and electron transfer integrals, respectively. researchgate.net Studies have employed this method to evaluate the charge transfer properties of various polycyclic aromatic hydrocarbons, providing insights into how molecular structure influences electronic coupling. acs.orgnih.govwhiterose.ac.uk

Calculated Charge Transfer Integrals for Selected Polycyclic Aromatic Hydrocarbons
CompoundIntermolecular Separation (Å)Hole Transfer Integral (th) (meV)Electron Transfer Integral (te) (meV)Reference
Isomer of B5TB3.0113- whiterose.ac.uk
Isomer of B5TB4.0135 - 138- whiterose.ac.uk

Anisotropic Charge Carrier Mobilities in this compound Crystals

Charge transport in organic crystals is often anisotropic, meaning that the charge carrier mobility varies depending on the crystallographic direction. rsc.orgresearchgate.net This anisotropy is a direct consequence of the specific molecular packing within the crystal, which leads to different intermolecular electronic couplings along different axes. arxiv.org

For example, in many π-conjugated systems, the mobility is significantly different in the direction of π-π stacking compared to other directions. rsc.org Theoretical calculations based on first-principles and Marcus-Hush theory have been successfully used to investigate and predict the anisotropic charge carrier mobilities in various phenacene-series compounds, which are structurally related to this compound. arxiv.org These studies highlight that the molecular packing arrangement is a critical factor in determining the directionality of charge transport. arxiv.org

Influence of Molecular Packing and Crystal Structures on Charge Transport

The way molecules arrange themselves in the solid state, known as molecular packing, has a profound impact on charge transport properties. arxiv.orgokayama-u.ac.jpnih.gov The efficiency of charge hopping between molecules is highly dependent on their relative orientation and intermolecular distances. rsc.org Favorable π-orbital overlap between adjacent molecules is crucial for achieving high charge carrier mobilities. nii.ac.jp

Effects of Static and Dynamic Disorder on Charge Carrier Mobility

In a perfect crystal, charge transport would be highly efficient. However, real-world organic materials always contain some degree of disorder, which can significantly impact charge carrier mobility. researchgate.netacs.org This disorder can be categorized as either static or dynamic.

Dynamic disorder arises from the thermal motion of the molecules themselves (i.e., molecular vibrations or phonons). researchgate.netacs.org These fluctuations in molecular positions and orientations lead to transient changes in the intermolecular transfer integrals and site energies, which can scatter the charge carriers and limit their mobility. researchgate.net The interplay between static and dynamic disorder is complex, and their relative importance can depend on the specific material and its morphology. researchgate.netrsc.org In bulk molecular crystals, dynamic disorder is often the dominant factor limiting charge transport, while static disorder can play a more significant role in thin films. researchgate.net

Investigation of Ambipolar Charge Transport Characteristics

Ambipolar charge transport, the ability of a material to conduct both holes (p-type) and electrons (n-type), is a critical feature for the development of complex organic electronic circuits, such as complementary logic circuits, which require both types of charge carriers. While many organic semiconductors exhibit unipolar behavior, select materials, including some phenacene derivatives, have demonstrated the capacity for ambipolar transport.

Theoretical investigations into isomers of this compound, such as dibenzo[a,c]picene (DBP), have provided valuable insights into the intrinsic charge transport capabilities of this class of compounds. First-principle calculations based on Marcus-Hush theory have been employed to predict the anisotropic charge carrier mobilities in the crystalline state. These studies suggest that the molecular packing within the crystal plays a paramount role in determining the charge transport efficiency.

For instance, a theoretical study on dibenzo[a,c]picene predicted ambipolar characteristics. The calculated maximum anisotropic hole mobility (µh) and electron mobility (µe) for a related compound, tribenzo[a,c,k]tetraphene (TBT), were found to be 0.129 cm²/V·s and 1.834 cm²/V·s, respectively, highlighting its potential as an ambipolar semiconductor with a preference for electron transport. arxiv.org While experimental data on this compound itself remains limited, these theoretical findings for a closely related isomer underscore the potential for ambipolarity within the broader family of benzo-fused picenes.

The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key indicators of a material's charge transport capabilities. For a material to exhibit ambipolar behavior, it should ideally possess both a relatively high HOMO energy level to facilitate hole injection and a relatively low LUMO energy level for electron injection. Theoretical studies on dibenzo[a,c]picene have indicated FMO levels that are favorable for ambipolar transport and also suggest good air stability compared to conventional materials like pentacene. arxiv.org

In practical device applications, achieving ambipolar transport often involves creating heterojunctions by combining a p-type and an n-type semiconductor. For example, heterostructures of picene (B1221364) with N,N′-1H,1H-perfluorobutyl-1,6-dicyanoperylene-3,4:9,10-bis(dicarboximide) (PDIF-CN₂) have been shown to exhibit balanced ambipolar field-effect response with mobilities for both holes and electrons exceeding 0.1 cm² V⁻¹ s⁻¹. nih.govacs.orgresearchgate.net

Table 1: Theoretical Anisotropic Charge Carrier Mobilities of Dibenzo[a,c]picene (DBP) and a Related Compound.
CompoundMaximum Hole Mobility (µh) (cm²/V·s)Maximum Electron Mobility (µe) (cm²/V·s)Transport TypeSource
Dibenzo[a,c]picene (DBP)--Ambipolar Predicted arxiv.org
Tribenzo[a,c,k]tetraphene (TBT)0.1291.834Ambipolar arxiv.org

Role of Side-Chain Length and Structure in Charge Transport Enhancement

The functionalization of the core aromatic structure with side chains is a widely adopted strategy to tune the physical and electronic properties of organic semiconductors. The length and chemical nature of these side chains can significantly impact solubility, molecular packing, thin-film morphology, and ultimately, the charge transport characteristics of the material.

Side-chain engineering has a demonstrable effect on the charge transport in benzo[1,2-b:4,5-b']dithiophene (BDT), a related sulfur-containing aromatic structure. The introduction of different side chains can subtly alter the intermolecular distance between the conjugated backbones, which in turn has a large effect on the charge transport and photovoltaic performance. nih.govnih.gov For instance, varying the side chain from alkyl to alkylthio or alkylthienyl groups can substantially improve hole mobility and fine-tune the energy levels of BDT-based polymers. nih.gov

In the context of ambipolar transport, the strategic placement and design of side chains are crucial. For quinoidal benzo-[1,2-b:4,5-b′] dithiophene derivatives, it has been shown that even the length of a thioalkyl side chain can influence surface morphology and microstructure. researchgate.net Notably, the derivative with the shortest thioalkyl chain in one study exhibited the highest ambipolar carrier transport with balanced electron and hole mobilities. researchgate.net This highlights that a "one-size-fits-all" approach to side-chain length is not applicable, and optimization is required for each specific molecular core and desired application.

Longer alkyl side chains are often introduced to enhance the solubility of the conjugated backbone, which is crucial for solution-based processing techniques. acs.org Beyond solubility, these chains can play a critical role in the self-assembly and crystallization of the material. In some cases, longer alkyl chains can lead to more ordered molecular packing and enhanced π-π stacking, which are beneficial for efficient charge transport. For example, in difluorobenzothiadiazole-based copolymers, longer alkyl side chains resulted in enhanced crystallinity and carrier mobility in OFETs with SiO₂ gates. mdpi.com However, the interplay between the side chains and the dielectric interface is also a critical factor, as shorter side chains in the same study proved more beneficial for ion-gel-gated OFETs. mdpi.com

The introduction of imide moieties with varying alkyl chain lengths at the edges of the picene molecule has been shown to have little effect on the electronic features in solution. rsc.org However, these modifications are crucial for enabling n-channel transport in a typically p-type phenacene framework.

Table 2: Influence of Side-Chain Characteristics on Charge Transport in Related Aromatic Semiconductors.
Compound FamilySide-Chain VariationObserved Effect on Charge TransportSource
Quinoidal Benzo-[1,2-b:4,5-b′]dithiophene DerivativesThioalkyl chain lengthShortest chain led to highest ambipolar mobilities. researchgate.net
Benzo[1,2-b:4,5-b']dithiophene (BDT) PolymersAlkyl vs. Alkylthio/AlkylthienylAlkylthio/alkylthienyl chains improved hole mobility. nih.gov
Difluorobenzothiadiazole-Based CopolymersAlkyl chain lengthLonger chains enhanced mobility with SiO₂ dielectric; shorter chains were better for ion-gel dielectric. mdpi.com

Photophysical Properties of Benzo B Picene and Its Functionalized Analogues

Absorption and Emission Spectroscopy: Detailed Analysis (UV-Vis, Fluorescence)

The electronic absorption and emission spectra of benzo[b]picene and its analogues are characterized by multiple bands, corresponding to transitions between different electronic states.

This compound and its Isomers: The UV-Vis absorption spectrum of this compound, like other polycyclic aromatic hydrocarbons (PAHs), exhibits characteristic bands corresponding to π-π* transitions. The absorption and fluorescence spectra of phenacenes, a class of PAHs that includes this compound, display well-resolved vibrational structures, which are indicative of their rigid aromatic frameworks. beilstein-journals.org As the number of benzene (B151609) rings in the phenacene series increases, the absorption and fluorescence bands experience a gradual red-shift of approximately 6 nm for each additional ring. beilstein-journals.org

Functionalized Analogues: The introduction of functional groups onto the this compound skeleton can significantly alter the absorption and emission properties. For instance, the introduction of fluorine atoms into the terminal benzene rings of phenacenes results in a slight red-shift (5–10 nm) in both absorption and fluorescence bands, with minimal changes to the spectral shape. beilstein-journals.org In contrast, the synthesis of benzo[rst]pentaphene substituted with an isopropoxy group led to a notable enhancement in its photoluminescence quantum yield. researchgate.net Similarly, the oxidation of the parent benzo[rst]pentaphene to benzo[rst]pentaphene-5,8-dione resulted in improved absorption and emission from the first excited singlet state. researchgate.net

The table below summarizes the absorption and emission maxima for selected this compound derivatives.

CompoundSolventAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)
F8PICTolueneNot specified~400, ~420, ~450
F8FULTolueneNot specified~430, ~450, ~480
F87PHENTolueneNot specified~450, ~480, ~510

Data extracted from photoluminescence spectra at 77 K. beilstein-journals.org

Photoluminescence Quantum Yields and Efficiency

The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. For this compound and its derivatives, the PLQY is highly dependent on the molecular structure and the surrounding environment.

Research on benzodipyrenes (BDPs), which can be considered as derivatives of benzo[a]pyrene (B130552), has shown that these compounds exhibit varying quantum yields for the generation of singlet oxygen depending on the solvent. nsf.gov For instance, the quantum yields in toluene, chloroform, and THF were found to be 27:1, 70:2, and 4.9:1.6%, respectively. nsf.gov

Functionalization has a profound impact on the PLQY. For example, a benzo[rst]pentaphene derivative substituted with an isopropoxy group (BPP-OiPr) showed a significantly enhanced PLQY of 73%, a substantial increase from the 13% of the pristine benzo[rst]pentaphene. researchgate.net The oxidized derivative, benzo[rst]pentaphene-5,8-dione (BPP-dione), also displayed an improved PLQY of 62%. researchgate.net In the case of BN-substituted PAHs, which are related to this compound, the quantum yields in solution can range from low to moderate (Φlum = 0.06 – 0.40). d-nb.info

The table below presents the photoluminescence quantum yields for some functionalized this compound analogues.

CompoundQuantum Yield (ΦPL)Conditions
BPP-OiPr73%Not specified
BPP-dione62%Not specified
BN-PAH10.40In solution
BN-PAH4-60.16 – 0.24In solution

Intramolecular Charge Transfer (ICT) Processes in Substituted Systems

In donor-acceptor substituted π-conjugated systems, the phenomenon of intramolecular charge transfer (ICT) can occur upon photoexcitation. This process involves the transfer of an electron from an electron-donating group to an electron-accepting group within the same molecule.

The introduction of donor and acceptor moieties to a fluorophore can lead to ICT, which competes with fluorescence emission. chemrxiv.org The extent of ICT is influenced by the electron-donating and electron-withdrawing strengths of the substituent groups. chemrxiv.org For example, in a study of substituted guanine-benzo[a]pyrene diol epoxide-cyano compounds, changing the position of the electron-accepting cyano group was found to tune the fluorescence and charge transfer properties. chemrxiv.org

In some cases, the introduction of substituents can lead to a charge-transfer character in the excited state. For instance, appending a ferrocenyl or ethynyl-ferrocenyl substituent to as-indaceno[3,2,1,8,7,6-pqrstuv]picene (Idpc), a bowl-shaped analogue, introduces metal-to-ligand charge-transfer (MLCT) character to the electronic transitions. uni-konstanz.de The oxidation of benzo[rst]pentaphene to BPP-dione also resulted in an intramolecular charge-transfer character in its excited state. researchgate.net

Excited State Dynamics and Radiative/Non-Radiative Decay Pathways

Upon absorption of light, a molecule is promoted to an excited electronic state. It can then return to the ground state through various radiative (e.g., fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing to a triplet state).

The excited state dynamics of PAHs like benzo[a]pyrene have been studied using time-resolved spectroscopic techniques. mdpi.comnih.gov It has been shown that benzo[a]pyrene can undergo intersystem crossing from its singlet excited state to the triplet state. mdpi.comnih.gov This triplet state can then participate in further processes. The presence of oxygen can quench the fluorescence of benzo[a]pyrene by reacting with its singlet excited state. mdpi.comnih.gov

Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often employed to understand the excited state decay mechanisms. acs.org For instance, in a study of cytosine aza-derivatives, TDDFT calculations helped in assigning absorption bands and elucidating the decay pathways. acs.org It was found that the presence of a dark nπ* state below the first allowed ππ* state can lead to ultrafast decay of the ππ* state. acs.org The absence of such a dark state in another derivative resulted in a longer lifetime for the ππ* state. acs.org

The observation of phosphorescence in octafluorinated phenacenes at 77 K indicates that intersystem crossing is an active non-radiative process that contributes to their low fluorescence quantum yields. beilstein-journals.org

Solvatochromism and Environmental Effects on Photoluminescence

Solvatochromism refers to the change in the position, and sometimes the intensity, of UV-Vis absorption or emission bands of a molecule in response to a change in the polarity of the solvent. This phenomenon is a result of differential solvation of the ground and excited states of the molecule.

Donor-acceptor type phenacenes have been reported to be environment-dependent fluorophores that exhibit solvatochromic fluorescence behavior. beilstein-journals.org The photoluminescence of 1H-pyrazolo[3,4-b]quinoxaline derivatives, which also possess donor-acceptor character, shows a red shift in both absorption and emission maxima with increasing solvent polarity. psu.edu This indicates a larger dipole moment in the excited state compared to the ground state.

The fluorescence quantum yield can also be significantly affected by the solvent environment. For the aforementioned 1H-pyrazolo[3,4-b]quinoxaline derivatives, the quantum yield increases as the solvent polarity goes from non-polar to moderately polar, and then slightly decreases with a further increase in polarity. psu.edu This complex behavior suggests the co-existence of both "positive" and "negative" solvatokinetic effects. psu.edu An aqueous environment can often have a detrimental effect on the emission properties of fluorophores by acting as an electron or proton acceptor through hydrogen bonding. researchgate.net

Crystal Engineering and Supramolecular Assemblies of Benzo B Picene Systems

Single Crystal X-ray Diffraction Studies for Structural Elucidation

Single crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules and their arrangement in the crystalline state. For benzo[b]picene and its derivatives, this technique has been crucial in revealing key structural features.

Derivatives of benzopicene have been synthesized and their structures confirmed using single crystal X-ray diffraction, among other spectroscopic methods. mdpi.commdpi.com For instance, the synthesis of substituted benzopicenes and azabenzopicenes has been achieved through a cationic rhodium(I)/H8-BINAP or BINAP complex-catalyzed [2+2+2] cycloaddition. nih.gov X-ray analysis of a benzopicene-based helical molecule revealed a highly distorted structure. nih.govacs.org This distortion results in a markedly shorter average distance between overlapped rings compared to similar triphenylene-based helical molecules. nih.govacs.org

In another example, four functionalized benzopicenediimides were synthesized and their solid-state structures were characterized. rsc.org The single crystal structures showed that these molecules adopt a twisted conformation and organize into a lamellar motif through π-stacking. rsc.org The nonplanar nature of the this compound core, which contains two fjord regions, is a significant structural feature that influences these packing arrangements. rsc.org

The table below presents representative crystallographic data for a this compound derivative, illustrating the kind of information obtained from single crystal X-ray diffraction studies.

Compound Formula Crystal System Space Group Key Feature
Benzopicene-based helical moleculeVariesVariesVariesHighly distorted helical structure. nih.govacs.org
Functionalized benzopicenediimidesVariesVariesVariesTwisted conformation, lamellar π-stacking. rsc.org
Benzo[i]pentahelicene-3,6-dioneC26H14O2OrthorhombicP212121Helical quinone structure. mdpi.com

Analysis of Molecular Packing Motifs and Intermolecular Interactions (e.g., π-π stacking)

The solid-state arrangement of this compound molecules is governed by a variety of non-covalent interactions, with π-π stacking being a predominant force. These interactions are critical in determining the electronic properties of the resulting materials.

The nonplanar geometry of some PAHs, including derivatives of this compound, can lead to unusual π-π stacking motifs that are not accessible to planar molecules. rsc.org This can be advantageous in the design of "self-healing" electronic materials. rsc.org In functionalized benzopicenediimides, the molecules arrange in a well-organized lamellar motif π-stacking. rsc.org

The strength and nature of π-π stacking can be understood through a combination of dispersion and electrostatic interactions. libretexts.org At equilibrium distances, factors such as electrostatic interactions, Pauli repulsion, dispersion, and intermolecular orbital interactions are all significant. rsc.org The interactions can be influenced by substituents on the aromatic core. For example, the introduction of imide groups can lower the LUMO energy level and improve solubility. rsc.org

Computational methods, such as density functional theory (DFT), are often employed to complement experimental findings and provide deeper insights into these interactions. rsc.org For example, calculations on functionalized benzopicenes have shown that the HOMO and LUMO are primarily located on the benzopicene core. rsc.org

Rational Design of Self-Assembled Structures for Enhanced Functionality

The principles of crystal engineering allow for the rational design of self-assembled structures based on this compound with tailored properties for specific applications. By modifying the molecular structure, it is possible to control the supramolecular organization and, consequently, the material's function.

The introduction of functional groups is a key strategy in this design process. For example, the incorporation of imide groups into the benzopicene structure not only influences the molecular packing but also improves solubility and lowers the LUMO energy level, making these materials candidates for n-type organic semiconductors. rsc.org The design of conjugated polymers with specific architectures, incorporating both electron-rich and electron-deficient moieties, is a crucial strategy for optimizing materials for applications like polymer solar cells. rsc.org

The concept of rational design extends to creating complex, multi-component assemblies. For instance, a supramolecular trilayer nanographene complex has been formed by the self-assembly of a C54-nanographene trisimide and two hexabenzocoronenes. acs.org This demonstrates how non-covalent interactions can be harnessed to build intricate and functional supramolecular architectures. acs.org

Supramolecular Sequestration and Host-Guest Chemistry with this compound

Host-guest chemistry involves the formation of a complex between a larger host molecule, which has a cavity or binding site, and a smaller guest molecule. numberanalytics.com This area of supramolecular chemistry has significant potential for applications such as drug delivery and environmental remediation. numberanalytics.comrsc.org

While specific examples of this compound acting as a host for guest molecules are not extensively detailed in the provided search results, the fundamental principles of host-guest chemistry are relevant. The electron-rich π-system of this compound could potentially interact with electron-deficient guests. The formation of host-guest complexes is driven by non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic forces. numberanalytics.com

The concept of supramolecular sequestration, where a host molecule encapsulates a guest to alter its properties or isolate it from the surrounding environment, is a key application of host-guest chemistry. rsc.org For example, a supramolecular complex involving a nanographene trisimide and hexabenzocoronene demonstrated fluorescence enhancement due to the sequestration of the trisimide, which protected it from oxygen quenching. acs.org This principle could potentially be applied to systems involving this compound derivatives.

Impact of Molecular Chirality on Supramolecular Organization and Chiroptical Properties

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a profound impact on the supramolecular organization of materials. jcu.edu.au When chiral molecules self-assemble, they can form structures with a specific handedness, leading to unique chiroptical properties. frontiersin.orgutwente.nl

Applications of Benzo B Picene in Organic Electronics Research

Benzo[b]picene as Active Layer Material in Organic Field-Effect Transistors (OFETs)

This compound has been investigated as a p-type semiconductor material for the active layer in OFETs. Theoretical studies have suggested that this compound is more stable than pentacene (B32325), a commonly used organic semiconductor, and possesses a significant charge transfer rate, making it a promising candidate for air-stable organic electronic applications. researchgate.netacs.orgwhiterose.ac.uk

Device Architectures and Fabrication Techniques

OFETs incorporating this compound and its derivatives are typically fabricated using a bottom-gate, top-contact architecture. acs.orgresearchgate.net In this configuration, a heavily doped silicon wafer often serves as the gate electrode with a layer of silicon dioxide (SiO₂) acting as the gate dielectric. researchgate.netiphy.ac.cn The organic semiconductor layer, such as this compound, is then deposited onto the dielectric.

Fabrication techniques for the active layer include vacuum deposition and solution-based methods like spin-coating. acs.orgresearchgate.net For instance, thin films of this compound derivatives have been deposited via vacuum deposition onto substrates heated to control the film morphology. tcichemicals.com Solution-processing is advantageous for large-area and low-cost manufacturing. acs.org To improve device performance, the dielectric surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to reduce interface trap density and improve the ordering of the organic semiconductor molecules. iphy.ac.cntcichemicals.com Finally, source and drain electrodes, typically made of gold, are deposited on top of the organic layer through a shadow mask. tcichemicals.comacs.org

Field-Effect Mobility Characterization and Optimization

The field-effect mobility (µ) is a critical parameter for evaluating the performance of an OFET, representing the charge carrier drift velocity per unit electric field. For this compound and its derivatives, mobility is typically calculated from the transfer characteristics in the saturation regime. rsc.org

Research has shown that the charge carrier mobility of devices based on phenacene-type molecules, a class to which this compound belongs, can be quite high. For example, a field-effect mobility of up to 1.1 cm² V⁻¹ s⁻¹ has been reported for a picene (B1221364) thin-film FET. researchgate.net Theoretical studies on isomers of pentacene, including benzo[b]chrysene (an isomer of this compound), have indicated large charge transfer rates, which is promising for high mobility. acs.orgwhiterose.ac.uk For comparison, derivatives of dibenzo[a,h]anthracene, another related PAH, have demonstrated hole mobilities as high as 11.4 cm² V⁻¹ s⁻¹. rsc.org

Optimization of mobility is closely linked to the molecular packing and crystallinity of the thin film. researchgate.netrsc.org Techniques such as substrate heating during deposition and SAM treatment of the dielectric surface are employed to enhance the molecular ordering and, consequently, the charge transport properties. tcichemicals.com

Table 1: Reported Field-Effect Mobilities for this compound and Related Compounds

CompoundMobility (cm² V⁻¹ s⁻¹)Device ArchitectureReference
Picene~1Thin-film FET researchgate.net
Picene1.1Thin-film FET on SiO₂ researchgate.net
Dibenzo[a,h]anthracene derivative (Ph-DBA-C8)11.4OFET rsc.org
Dialkylated dibenzo[a,h]anthracene (C12-DBA-C12)2.97OFET rsc.org

Current On/Off Ratio and Threshold Voltage Tuning

The current on/off ratio (Ion/Ioff) and the threshold voltage (Vth) are other key performance metrics for OFETs. A high on/off ratio is crucial for digital applications to distinguish between the "on" and "off" states, while the threshold voltage determines the gate voltage required to turn the transistor on.

For OFETs based on picene, on/off ratios greater than 10⁵ have been achieved. researchgate.net In devices using derivatives of dibenzo[a,h]anthracene, on/off ratios exceeding 10⁶ have been reported. rsc.org The threshold voltage can be influenced by the interface between the semiconductor and the dielectric, as well as by the device architecture. researchgate.nettno.nl For instance, in heterojunction devices, the combination of different organic layers can be used to tune the threshold voltage of the p-type response. researchgate.netacs.org

Exploration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While the primary focus of this compound research has been on transistor applications, its fundamental properties suggest potential for use in other organic electronic devices like OLEDs and OPVs. mdpi.comacs.org In these devices, the efficient transport of charge carriers and the electronic energy levels of the materials are critical.

Polycyclic aromatic hydrocarbons, including picene, are listed as potential building blocks for host materials in OLEDs. google.com The wide bandgap and deep HOMO level of picene and its isomers are desirable for stability and for creating efficient energy transfer pathways in emissive layers. researchgate.netacs.orgwhiterose.ac.uk

In the context of OPVs, materials with good charge transport and suitable energy levels are required to facilitate exciton (B1674681) dissociation and charge collection. nankai.edu.cn Heterojunctions, often used in OPVs, consist of a blend of donor and acceptor materials. researchgate.net While specific studies on this compound in OPVs are limited, the investigation of related materials in bulk heterojunction (BHJ) solar cells provides a basis for its potential exploration in this area. nankai.edu.cn

Heterojunction-Based Organic Electronic Devices Utilizing this compound Analogs

Heterojunctions, which involve the interface between two different semiconductor materials, are a key component in many advanced organic electronic devices, including ambipolar transistors, light-emitting transistors, and solar cells. iphy.ac.cnresearchgate.net Research on heterojunctions involving picene, an isomer of this compound, has demonstrated the potential to achieve balanced ambipolar charge transport, where both holes and electrons can be conducted.

In one study, heterojunction OFETs were fabricated by combining picene (a p-type semiconductor) with N,N′-1H,1H-perfluorobutyl-1,6-dicyanoperylene-3,4:9,10-bis(dicarboximide) (PDIF-CN₂), an n-type semiconductor. researchgate.netacs.org By carefully controlling the layer thicknesses and device configuration (including double-layer, triple-layer, and co-deposited active channels), balanced ambipolar behavior was achieved with both electron and hole mobilities exceeding 0.1 cm² V⁻¹ s⁻¹. researchgate.netacs.org These heterojunction devices also allowed for the tuning of the p-type threshold voltage. researchgate.netacs.org

Another approach to creating ambipolar devices involves blending a donor and an acceptor material in the active layer. Solution-processed ambipolar OFETs have been fabricated using a blend of picene and N,N′-di(dodecyl)-perylene-3,4,9,10-tetracarboxylic diimide (PTCDI). researchgate.net A 1:1 blend ratio resulted in balanced hole and electron mobilities of 0.12 cm²/Vs and 0.10 cm²/Vs, respectively, with an on/off ratio of 10⁴. researchgate.netresearchgate.net

Strategies for Enhancing Environmental Stability (e.g., Air Stability) in Devices

Several strategies are employed to enhance the environmental stability of devices based on these materials:

Molecular Design: Synthesizing derivatives with deep HOMO levels is a primary strategy. rsc.orgsigmaaldrich.com For instance, dibenzo[a,h]anthracene has a deep HOMO level of -5.7 eV, contributing to its higher ambient stability compared to pentacene. rsc.org

Device Encapsulation: Protecting the device from ambient air and moisture through encapsulation is a common and effective method to improve operational stability.

Interface Modification: The use of SAMs on the dielectric surface can not only improve performance but also contribute to stability by creating a more ordered and less defective interface. iphy.ac.cn

Oxygen Doping: Interestingly, for some materials like picene, exposure to oxygen can actually improve device performance, an effect described as air-assisted FET characteristics. rsc.orgresearchgate.net This is in contrast to materials like pentacene, where oxygen exposure is detrimental.

Theoretical studies have been instrumental in identifying isomers of pentacene, such as benzo[g]chrysene (B86070) and benzo[c]chrysene, that are predicted to be significantly more stable than pentacene, paving the way for the development of more robust organic electronic devices. researchgate.netacs.orgwhiterose.ac.uk

Structure Property Relationships in Benzo B Picene Derivatives

Influence of Peripheral Substituents on Electronic and Charge Transport Properties

The introduction of peripheral substituents onto the benzo[b]picene backbone is a fundamental strategy for modulating its electronic characteristics and charge transport capabilities. Substituents exert their influence through inductive and resonance effects, which alter the electron density distribution across the π-system, thereby modifying the frontier molecular orbital (FMO) energy levels—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). d-nb.inforsc.org

Electron-donating groups (EDGs), such as amino (-NH₂) or alkoxy groups, tend to raise the HOMO energy level, which can facilitate hole injection in p-type organic field-effect transistors (OFETs). Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, lower both the HOMO and LUMO energy levels. d-nb.infookayama-u.ac.jp This lowering of the LUMO level is particularly advantageous for improving electron injection and transport in n-type materials and can also enhance the ambient stability of the semiconductor. nih.govnih.gov

The nature of the substituent also has a profound impact on charge transport properties by influencing molecular packing in the solid state. rsc.org For instance, theoretical studies on tetraaryl pyrenes have shown that different substituents lead to varied crystal packing motifs and intermolecular interactions, resulting in drastically different charge carrier mobilities. rsc.org The introduction of bulky groups, such as triisopropylsilyl (TIPS), can modify the solid-state packing from a herringbone to a brick-wall arrangement, which can be beneficial for multi-directional charge transport. The strategic placement of substituents that promote strong intermolecular interactions, such as π-π stacking or C-H···π interactions, is crucial for creating efficient charge transport pathways. rsc.orgrsc.org

Substituent TypeExample GroupEffect on HOMO LevelEffect on LUMO LevelTypical ApplicationReference
Electron-Donating-NH₂ (Amino)IncreaseSlight Increasep-type Semiconductors d-nb.info
Electron-Withdrawing-NO₂ (Nitro)DecreaseDecreasen-type Semiconductors d-nb.infookayama-u.ac.jp
Electron-WithdrawingImide MoietiesDecreaseDecreasen-type Semiconductors okayama-u.ac.jp
Thienyl-ThiopheneIncreaseSlight Decreasep-type Semiconductors rsc.orgnih.gov
Silyl-Si(iPr)₃ (TIPS)Slight DecreaseSlight DecreaseAmbipolar/p-type rsc.org

This table summarizes the general effects of different substituent types on the frontier molecular orbital energies and their typical use in organic semiconductors, based on principles observed in various polycyclic aromatic hydrocarbons.

Regioisomeric Effects on Molecular Conformation and Device Performance

Regioisomerism, which refers to the different possible positional arrangements of substituents or fused rings on the parent this compound core, plays a critical role in determining the molecule's three-dimensional shape (conformation), solid-state packing, and ultimately, its electronic device performance. mdpi.comacs.org Different regioisomers of the same compound can exhibit remarkably different physical and electronic properties due to variations in steric hindrance, dipole moment, and molecular symmetry. mdpi.comrsc.org

The position of a substituent can significantly alter the molecular conformation. For example, in donor-acceptor-donor (D-A-D) type molecules, the position of the donor moiety can change the dihedral angle between the donor and acceptor units, which directly impacts the extent of intramolecular charge transfer and the energy levels of the singlet and triplet excited states. nih.govresearchgate.net Studies on pyrene-containing regioisomers revealed that different fusion topologies (e.g., C₂ᵥ vs. C₂ₕ symmetry) lead to distinct frontier molecular orbital distributions and energy gaps. mdpi.com

These structural variations directly translate to differences in device performance. In organic light-emitting diodes (OLEDs), regioisomers can show vastly different efficiencies and emission colors. nih.gov For OFETs, the molecular packing adopted by a specific regioisomer is paramount. One isomer might favor a herringbone packing motif, which is known to facilitate high charge carrier mobility, while another might adopt a less favorable arrangement. acs.org For instance, a comparative study of regioisomeric thieno[f,f']bis d-nb.infobenzothiophenes demonstrated a remarkable effect of the syn/anti thiophene (B33073) configuration on self-organization and charge-transport functions. beilstein-journals.org The ability to selectively synthesize a specific regioisomer is therefore a key challenge and a powerful tool in the rational design of high-performance materials. rsc.orgchemrxiv.orgchemrxiv.org

PropertyRegioisomer 1 (BBPn - C₂ᵥ symmetry)Regioisomer 2 (DBPn - C₂ₕ symmetry)Reference
Symmetry C₂ᵥC₂ₕ mdpi.com
Calculated HOMO -4.97 eV-4.91 eV mdpi.com
Calculated LUMO -1.96 eV-1.94 eV mdpi.com
Calculated Band Gap 3.01 eV2.97 eV mdpi.com
Solid-State Packing Orthogonal stacking in columnsOrthogonal stacking in columns mdpi.com

This table compares the calculated electronic properties of two regioisomeric pyrene-fused PAHs, demonstrating the impact of molecular topology on energy levels and band gap.

Impact of π-Extension and Molecular Topology on Conjugation and Band Gap

Extending the π-conjugated system of the this compound core, typically by fusing additional aromatic rings, is a potent method for tuning its optoelectronic properties. mdpi.com A larger π-system allows for greater delocalization of electrons, which has two primary consequences: the HOMO level is raised (destabilized) and the LUMO level is lowered (stabilized). mdpi.comrsc.org This combined effect leads to a reduction in the HOMO-LUMO energy gap. beilstein-journals.orgresearchgate.netfrontiersin.org

This relationship is clearly demonstrated in series of A–π–D–π–A type small molecules where the length of the oligothiophene π-bridge is systematically increased. As the number of thiophene units grows, the absorption spectra shift to longer wavelengths (red-shift) and the optical band gap narrows. beilstein-journals.orgresearchgate.net This principle is fundamental to designing materials that can absorb light across a broader range of the solar spectrum, which is crucial for organic photovoltaic (OPV) applications. researchgate.net However, simply extending the conjugation is not always sufficient to improve device performance, as it can sometimes lead to decreased solubility or undesirable molecular packing. okayama-u.ac.jp

Compound (Number of Thiophene Units in π-Bridge, n)HOMO (eV)LUMO (eV)Optical Band Gap (E_g^opt, eV)Reference
1 (n=1)-5.68-3.741.94 beilstein-journals.orgresearchgate.net
2 (n=2)-5.47-3.611.86 beilstein-journals.orgresearchgate.net
3 (n=3)-5.38-3.551.83 beilstein-journals.orgresearchgate.net
4 (n=4)-5.34-3.521.82 beilstein-journals.orgresearchgate.net

This table illustrates the effect of increasing the π-conjugation length on the frontier orbital energies and optical band gap for a series of A–π–D–π–A molecules with a benzodithiophene core. A similar trend would be expected for analogous this compound derivatives.

Rational Design Principles for Optimizing this compound for Specific Applications

The rational design of this compound derivatives for targeted applications in organic electronics hinges on a comprehensive understanding of the structure-property relationships discussed in the preceding sections. rsc.orgchemrxiv.orgmdpi.com The goal is to strategically modify the molecular structure to achieve optimal performance metrics, such as high charge carrier mobility, appropriate energy levels for charge injection, and good stability.

Key design principles include:

Energy Level Tuning via Substitution: To create high-performance p-type semiconductors for OFETs, electron-donating groups can be introduced to raise the HOMO level, facilitating efficient hole injection from standard electrodes like gold. For n-type materials, strong electron-withdrawing groups are incorporated to lower the LUMO level, enabling efficient electron injection and enhancing air stability. rsc.orgokayama-u.ac.jpnih.gov

Controlling Solid-State Packing: The choice and placement of substituents are crucial for directing intermolecular interactions and achieving favorable solid-state packing. Bulky side chains can be used to increase solubility for solution processing while also influencing the π-π stacking distance. nih.govsigmaaldrich.com The introduction of heteroatoms like sulfur can promote stronger intermolecular S-S interactions, enhancing charge transport. acs.org

Exploiting Regioisomerism: The targeted synthesis of specific regioisomers can be used to fine-tune molecular conformation and crystal packing. acs.orgrsc.org For instance, creating a more planar molecular topology through specific fusion patterns can enhance π-orbital overlap and charge mobility. Asymmetric designs can be employed to optimize phase separation in bulk heterojunction solar cells or to reduce energy losses in OLEDs. mdpi.com

Band Gap Engineering through π-Extension: The HOMO-LUMO gap can be systematically reduced by extending the π-conjugated system. This is a primary strategy for developing low-band-gap materials for near-infrared photodetectors and OPVs. beilstein-journals.orgresearchgate.net The topology of the π-extension (linear vs. angular) must also be considered to balance electronic properties with chemical stability. nih.gov

By combining these principles, chemists can develop a systematic approach to molecular engineering, creating libraries of this compound derivatives with properties tailored for next-generation organic electronic devices. chemrxiv.orgiupac.org

Advanced Characterization Techniques for Benzo B Picene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like benzo[b]picene. wikipedia.orglibretexts.org It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of the molecule's framework. wikipedia.orgresearchgate.net

In the study of this compound and its derivatives, NMR is indispensable for confirming the successful synthesis and for identifying the positions of substituents on the aromatic core. For instance, in the synthesis of related helicene quinones, ¹H NMR was used to identify the chemical shifts and coupling constants of the protons, confirming the final structure. mdpi.com The spectra for a related benzo[i]pentahelicene-3,6-dione showed distinct signals in the aromatic region, which were assigned to specific protons in the molecule. mdpi.com Similarly, for derivatives of picene (B1221364), NMR spectra are essential for verifying the structures of newly synthesized compounds. rsc.org

Key aspects of NMR analysis for this compound include:

Chemical Shifts (δ): The position of a signal in an NMR spectrum indicates the electronic environment of the nucleus. Protons and carbons in different parts of the this compound skeleton will have unique chemical shifts.

Spin-Spin Coupling: The splitting of NMR signals provides information about neighboring NMR-active nuclei, helping to establish the connectivity of atoms within the molecule. libretexts.org

Integration: The area under an NMR peak is proportional to the number of nuclei it represents, which is used to determine the relative number of protons in different environments.

Mass Spectrometry (MS) for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it is primarily used to confirm the molecular weight, and thus the molecular formula, and to assess the purity of a sample. mdpi.com

Gas chromatography coupled with mass spectrometry (GC/MS) is a common method for analyzing complex mixtures of PAHs, including isomers of this compound. labmix24.comnih.gov In these analyses, the sample is first separated by gas chromatography, and then the individual components are detected by the mass spectrometer. nih.gov The mass spectrum of this compound would show a prominent molecular ion peak corresponding to its molecular weight, confirming its presence and helping to distinguish it from other PAHs with different masses. nih.govshimadzu.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. rsc.org

Key MS techniques and findings include:

GC/MS: Used for the separation and identification of PAHs in complex mixtures like coal tar. nih.govgcms.cz Different stationary phases in the GC column can be used to optimize the separation of isomers. labmix24.com

Selected-Ion Monitoring (SIM): A mode in MS where only ions of a specific mass-to-charge ratio are detected, increasing the sensitivity and selectivity for target compounds like this compound. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Potentials

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. lmaleidykla.ltlibretexts.org CV involves applying a linearly varying potential to an electrode and measuring the resulting current. libretexts.org This technique provides information about the oxidation and reduction potentials of a molecule, which are crucial for understanding its electronic behavior and for applications in electronic devices. lmaleidykla.lt

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated from the onset oxidation and reduction potentials, respectively. acs.org These energy levels are fundamental parameters for designing organic field-effect transistors (OFETs) and other electronic devices. rsc.org For example, in studies of related polycyclic aromatic hydrocarbons, CV was used to determine the HOMO and LUMO energy levels, which were then correlated with the performance of OFETs. acs.orgacs.org The redox potential of PAHs generally correlates with the size of the molecule. wikipedia.org

Key parameters from electrochemical characterization:

Oxidation and Reduction Potentials: Indicate the ease with which the molecule loses or gains electrons.

HOMO/LUMO Energy Levels: Estimated from the redox potentials, these values are critical for predicting charge injection and transport properties in electronic devices. acs.org

Reversibility: The reversibility of the redox processes provides insights into the stability of the charged species.

Microscopic Techniques for Thin Film and Morphology Analysis (e.g., Scanning Kelvin Probe Microscopy)

The performance of organic electronic devices based on this compound is highly dependent on the morphology of the thin films. Microscopic techniques are essential for visualizing the surface structure and understanding how molecules pack together.

Scanning Kelvin Probe Microscopy (SKPM) is a non-contact variant of atomic force microscopy (AFM) that maps the work function or surface potential of a sample. wikipedia.orgresearchgate.net It can be used to investigate the electronic properties of this compound thin films at the nanoscale. pecuniaresearch.comarxiv.org SKPM can reveal information about charge trapping, doping, and the electronic state of local structures on the surface. wikipedia.org For instance, SKPM has been used to study the role of minority carriers in the switching characteristics of organic field-effect transistors. pecuniaresearch.com

Other microscopic techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are also used to analyze the surface morphology, grain size, and molecular ordering in thin films of related polycyclic aromatic hydrocarbons. acs.orgacs.org These studies have shown that the mobility of charge carriers in OFETs is strongly influenced by the film's microstructure. ucsd.edu

Key insights from microscopic techniques:

Surface Topography: AFM provides high-resolution images of the surface, revealing features like grain boundaries and surface roughness. ucsd.edu

Work Function Mapping: SKPM provides a map of the surface potential, which can be correlated with the material's electronic properties and device performance. wikipedia.org

Crystallinity and Ordering: The size and shape of crystalline domains observed by microscopy are indicative of the degree of molecular ordering in the thin film. acs.org

Advanced Diffraction Methods for Polymorph and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification and characterization of crystalline materials. sci-hub.seunits.it It is particularly important for studying polymorphism, which is the ability of a substance to exist in multiple crystal structures. rigaku.comresearchgate.net Different polymorphs can exhibit different physical properties, which can significantly impact the performance of materials in applications like pharmaceuticals and electronics. mdpi.com

For this compound and other PAHs, PXRD is used to:

Identify the crystalline phase: The diffraction pattern of a crystalline solid is unique and serves as a fingerprint for that specific crystal structure. units.it

Detect polymorphism: The presence of different polymorphs in a sample can be identified by comparing the experimental PXRD pattern to known patterns. rigaku.comresearchgate.net

Analyze molecular orientation in thin films: Out-of-plane XRD patterns of thin films can reveal how the molecules are oriented with respect to the substrate, which is crucial for charge transport in OFETs. acs.org

In some cases, more advanced diffraction techniques like synchrotron powder X-ray diffraction are used to obtain higher resolution data, which can be essential for distinguishing between very similar crystal structures or for solving crystal structures from powder data. units.itliverpool.ac.uk

Key findings from diffraction methods:

Crystal Structure: Provides information on the unit cell dimensions and the arrangement of molecules in the crystal lattice.

Polymorphic Form: Identifies the specific crystalline form of the material.

Degree of Crystallinity: Can be used to estimate the proportion of crystalline and amorphous material in a sample. researchmap.jp

Future Research Directions for Benzo B Picene Science

Exploration of Benzo[b]picene in Emerging Optoelectronic Technologies

While this compound has shown promise in organic field-effect transistors (OFETs), its potential in other optoelectronic applications remains largely underexplored. Future research should focus on systematically investigating the performance of this compound and its derivatives in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and photodetectors. For OLEDs, the deep blue emission of some this compound derivatives could be advantageous, but stability and efficiency need to be optimized. In the context of OPVs, the broad absorption and suitable energy levels of this compound-based materials make them interesting candidates as both donor and acceptor components. A key research direction will be to synthesize a library of this compound derivatives with varying electron-donating and -accepting substituents to systematically tune their energy levels and absorption spectra for optimal device performance.

In-Depth Mechanistic Understanding of Charge Transport at Interfaces and in Doped Systems

The performance of any organic electronic device is critically dependent on the efficiency of charge transport, both within the active material and across interfaces with other materials. For this compound, a more profound understanding of the fundamental mechanisms governing charge carrier mobility is required. This includes investigating the influence of molecular packing, grain boundaries, and thin-film morphology on charge transport. Advanced characterization techniques, such as grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM), coupled with theoretical modeling, will be crucial. Furthermore, the effects of intentional doping on the charge transport properties of this compound need to be systematically studied. Understanding how different p-type and n-type dopants interact with the this compound host and influence carrier concentration and mobility will be essential for the development of high-performance doped transport layers in a variety of devices.

Computational Design and Experimental Validation of Next-Generation this compound Materials

The vast chemical space of possible this compound derivatives necessitates a rational design approach to identify the most promising candidates for specific applications. Computational modeling, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), can play a pivotal role in predicting the electronic structure, optical properties, and charge transport characteristics of novel this compound-based materials before their synthesis. Future research should focus on developing and applying robust computational workflows to screen virtual libraries of this compound derivatives. This will allow for the identification of structures with optimized properties, such as tailored energy levels, high charge carrier mobilities, and specific absorption/emission wavelengths. The most promising candidates identified through these computational screens should then be synthesized and experimentally characterized to validate the theoretical predictions and create a feedback loop for refining the computational models.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzo[b]picene in laboratory settings?

  • Methodological Answer: this compound can be synthesized via condensation reactions or heterocyclic coupling strategies. For example, intramolecular benzoin condensation (using N-heterocyclic carbene catalysts) has been adapted for similar polycyclic aromatic hydrocarbons (PAHs) and may be applicable here . Characterization of intermediates using NMR and mass spectrometry is critical to confirm structural fidelity. For novel derivatives, ensure purity via recrystallization or column chromatography, and provide spectral data (e.g., 1^1H NMR, 13^{13}C NMR) as outlined in journal guidelines for reproducibility .

Q. How can researchers ensure the purity and structural integrity of synthesized this compound?

  • Methodological Answer: Combine analytical techniques such as high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm for PAHs) and gas chromatography-mass spectrometry (GC-MS) . For new compounds, include elemental analysis and X-ray crystallography if possible. Follow standardized protocols for reporting melting points and solubility, as required by journals like the Beilstein Journal of Organic Chemistry .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices (e.g., environmental samples)?

  • Methodological Answer: Solid-phase extraction (SPE) coupled with HPLC-fluorescence detection provides high sensitivity for PAHs like this compound, with detection limits <1 ng/mL . Validate methods using certified reference materials (CRMs) from authoritative sources like NIST (e.g., SRM 1647e) to ensure accuracy .

Advanced Research Questions

Q. What molecular modeling approaches are suitable for predicting the charge transport properties of this compound in organic semiconductors?

  • Methodological Answer: Density functional theory (DFT) calculations can predict electronic coupling (JJ) and reorganization energy (λ\lambda), which govern charge mobility. Compare results with experimental data from field-effect transistor (FET) measurements. Consider factors like molecular packing and temperature effects, as outlined in charge transport studies of oligoacene derivatives .

Q. How do metabolic pathways of this compound compare to other PAHs (e.g., benzo[a]pyrene) in in vitro models?

  • Methodological Answer: Use hepatic microsomal assays (e.g., S9 fractions) to monitor cytochrome P450 (CYP1A1/1B1)-mediated metabolism. Quantify reactive intermediates (e.g., diol epoxides) via LC-MS/MS and compare DNA adduct formation kinetics with benzo[a]pyrene, as described in genotoxicity studies .

Q. What experimental strategies can resolve discrepancies in reported toxicity data for this compound across studies?

  • Methodological Answer: Standardize exposure protocols (dose, duration, cell lines) and employ orthogonal assays (e.g., Comet assay for DNA damage, Ames test for mutagenicity). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that address confounding variables (e.g., solvent effects, purity) .

Q. How can computational chemistry be integrated with experimental data to elucidate the electronic structure of this compound?

  • Methodological Answer: Combine time-resolved spectroscopy (e.g., transient absorption) with DFT-derived HOMO-LUMO gaps to validate excited-state dynamics. Cross-reference computational results with crystallographic data from the Cambridge Structural Database (CSD) to refine molecular geometries .

Methodological Best Practices

  • Reproducibility: Document experimental details (e.g., solvent grades, instrument calibration) in supplementary materials, adhering to journal guidelines .
  • Data Contradictions: Perform meta-analyses using tools like PRISMA to identify systemic biases in PAH toxicity studies .
  • Ethical Compliance: For in vivo studies, follow institutional review board (IRB) protocols for humane endpoints and sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.